
3-Fluoro-2-(piperidin-4-yloxy)pyridine
Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-2-(p
Biological Activity
3-Fluoro-2-(piperidin-4-yloxy)pyridine is a compound notable for its unique structural features, which include a fluorine atom at the 3-position of a pyridine ring and a piperidin-4-yloxy substituent at the 2-position. These characteristics enhance its biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties. Its potential applications span various fields, particularly in the development of therapeutic agents. The compound has been studied for its interactions with biological targets, focusing on its binding affinity to receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, indicating possible neuropharmacological effects.
The biological activity of this compound is often evaluated through its ability to inhibit cell proliferation in cancer models. For instance, compounds with structural similarities have shown potent inhibition against L1210 mouse leukemia cells, suggesting that modifications in the molecular structure can influence anti-cancer activity . The mechanism of action typically involves interaction with cellular pathways that regulate growth and apoptosis.
Comparative Analysis
A comparison with structurally related compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-(piperidin-4-yloxy)pyridine | Bromine at the 5-position | Different halogen substitution affects reactivity |
5-Chloro-2-(piperidin-4-yloxy)pyridine | Chlorine at the 5-position | Chlorine vs. fluorine impacts biological activity |
3-Trifluoromethyl-2-(piperidin-4-yloxy)pyridine | Trifluoromethyl group instead of fluorine | Increased lipophilicity may alter pharmacokinetics |
3-Methyl-2-(piperidin-4-yloxy)pyridine | Methyl group at the 3-position | Alters steric hindrance and electronic properties |
The distinct combination of a fluorine atom and a piperidinyl ether functional group contributes to its unique chemical behavior and potential applications compared to these similar compounds.
Inhibition Studies
In a series of studies evaluating the growth inhibitory activity of various derivatives, including those related to this compound, significant findings were reported. For example, certain analogues demonstrated IC(50) values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anti-cancer potential. This suggests that further exploration into the structural optimization of these compounds could lead to more effective therapeutic agents .
Neuropharmacological Effects
Another area of investigation involves the compound's potential neuropharmacological effects. Interaction studies have indicated that it may bind to neurotransmitter receptors, which could have implications for treating neurological disorders. Understanding these interactions is crucial for determining its therapeutic potential in neuropharmacology .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
3-Fluoro-2-(piperidin-4-yloxy)pyridine serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, making it a versatile precursor in organic synthesis. Researchers have utilized this compound to create derivatives with enhanced properties for further applications in pharmaceuticals and materials science.
Potential Therapeutic Applications
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cell lines, suggesting that it may be developed into therapeutic agents for treating diseases such as cancer.
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 0.048 | Anticancer |
5-Fluoro-2-(piperidin-3-yloxy)pyridine | 0.067 | Antiparasitic |
Dihydroquinazolinone derivative | 0.010 | Antiviral |
This table highlights the competitive potency of this compound compared to other biologically active compounds, particularly in anticancer activity.
Case Studies
In Vitro Studies
A study involving HepG2 liver cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value indicating potent activity. This suggests its potential as a candidate for further development in cancer therapy.
Animal Models
In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings underscore its potential therapeutic benefits and warrant further investigation into its mechanisms of action.
Industrial Applications
Beyond its biological applications, this compound is also utilized in the development of new materials and chemical processes. Its properties make it suitable for incorporation into various industrial applications, including the formulation of advanced materials with specific functional characteristics.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing effect of the pyridine nitrogen and fluorine atom activates the C-2 and C-6 positions for nucleophilic attack.
Key Findings :
-
Fluorine at C-3 is selectively replaced by amines or alkoxides under basic conditions.
-
Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved solvation of intermediates .
Piperidine Ring Functionalization
The piperidine moiety undergoes reactions typical of secondary amines:
Reaction Type | Reagents/Conditions | Products | Notes |
---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, MeCN, reflux | Quaternary ammonium salt | Limited solubility in MeCN |
N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylpiperidine derivative | 89% yield |
Mechanistic Insight :
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Alkylation occurs preferentially at the piperidine nitrogen due to its higher nucleophilicity compared to the pyridine nitrogen .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions after halogenation:
Reaction Sequence | Steps | Final Product | Catalyst |
---|---|---|---|
Bromination → Suzuki | 1. NBS, AIBN, CCl₄ 2. Pd(PPh₃)₄, PhB(OH)₂ | 3-Fluoro-5-phenyl-2-(piperidin-4-yloxy)pyridine | Pd(PPh₃)₄, 72% yield |
Limitations :
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Direct coupling at C-3 (fluorine position) requires prior bromination due to fluorine’s poor leaving-group ability .
Oxidation:
Site | Reagents | Product |
---|---|---|
Piperidine ring | mCPBA, CH₂Cl₂ | N-Oxide derivative |
Pyridine ring | KMnO₄, H₂O, Δ | Pyridine N-oxide (minor) |
Reduction:
Reagents | Product | Selectivity |
---|---|---|
H₂, Pd/C, EtOH | Partially saturated pyridine ring | Low (<20%) |
Observations :
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Piperidine N-oxidation proceeds efficiently (85% yield), while pyridine ring oxidation is negligible .
Stability Under Hydrolytic Conditions
Condition | Time | Degradation | Stability |
---|---|---|---|
pH 1.2 (HCl) | 24h | Cleavage of piperidinyloxy ether | 12% remaining |
pH 7.4 (PBS) | 24h | No degradation | 100% stable |
Implications :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-2-(piperidin-4-yloxy)pyridine, and how do reaction conditions influence yield?
- Methodology : Nucleophilic substitution is a common approach. For example, coupling 3-fluoropyridine derivatives with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Key steps include:
- Activation : Use of a base to deprotonate the hydroxyl group of piperidin-4-ol, enhancing nucleophilicity.
- Solvent selection : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve both aromatic and aliphatic intermediates.
- Purification : Column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product .
- Data Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%).
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals for piperidine protons (δ 1.5–2.5 ppm, multiplet) and pyridine aromatic protons (δ 7.0–8.5 ppm). The fluorine substituent deshields adjacent protons, causing splitting patterns.
- ¹³C NMR : Fluorine coupling (²JCF ~20 Hz) will split the C-3 carbon signal on the pyridine ring.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 227.1 (C₁₀H₁₂FN₂O requires 227.09). High-resolution MS (HRMS) can confirm the molecular formula .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of the pyridine ring in further functionalization?
- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the pyridine ring, directing electrophilic substitution to the para position relative to the fluorine.
- Reactivity in Cross-Coupling : The fluorine atom can act as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids). However, steric hindrance from the piperidine-oxy group may limit reactivity at the C-2 position .
- Experimental Validation : Compare reaction outcomes (yield, regioselectivity) with non-fluorinated analogs using DFT calculations to map charge distribution .
Q. What strategies address regioselectivity challenges during the synthesis of derivatives of this compound?
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions on the pyridine ring, followed by quenching with electrophiles (e.g., iodine or aldehydes).
- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during functionalization .
- Case Study : In a related compound (), methyl ester intermediates were hydrolyzed under acidic conditions to achieve regioselective carboxylation .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data for fluorinated pyridine derivatives?
- Potential Causes : Variability in assay conditions (e.g., cell lines, solvent polarity) or impurities in synthesized batches.
- Mitigation Strategies :
- Reproducibility : Standardize synthetic protocols (e.g., strict control of reaction temperature and stoichiometry).
- Analytical Rigor : Use orthogonal characterization (e.g., ¹⁹F NMR to confirm fluorine integrity) and bioassay replicates.
- Example : In phosphatase inhibition studies (), minor impurities (<2%) in fluorinated analogs caused false-positive results, resolved via preparative HPLC .
Q. Methodological Optimization
Q. What purification techniques maximize yield and purity for this compound?
- Crystallization : Use ethanol/water mixtures to recrystallize the compound, achieving >99% purity (melting point ~120–125°C).
- Chromatography : Optimize silica gel column conditions (e.g., 10:1 silica-to-product ratio) with isocratic elution (hexane:ethyl acetate 3:1).
- Quality Control : Track residual solvents (e.g., DCM) via GC-MS to meet ICH guidelines (<600 ppm) .
Q. Comparative Structural Analysis
Table 1 : Key Structural and Synthetic Parameters for Related Piperidine-Pyridine Derivatives
Q. Advanced Applications
Q. How can this compound serve as a scaffold for kinase inhibitor development?
- Rationale : The piperidine-oxy group provides conformational flexibility for target binding, while fluorine enhances metabolic stability.
- Case Study : In , a fluorinated pyridine-piperidine analog (PF-06683324) demonstrated potent phosphatase inhibition (IC₅₀ = 12 nM) via H-bonding with active-site residues .
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes and synthesize analogs with varied substituents (e.g., methyl, methoxy) for SAR analysis.
Properties
IUPAC Name |
3-fluoro-2-piperidin-4-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSPAPDYZQFCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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